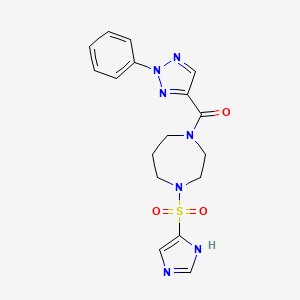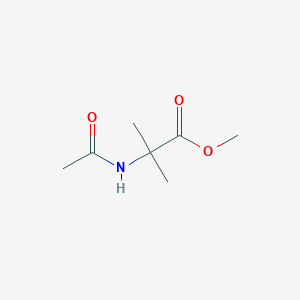
2H-1,4-Benzoxazine, 3,4-dihydro-2-(2-methylpropyl)-7-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzoxazine, 3,4-dihydro-2-(2-methylpropyl)-7-(trifluoromethyl)- is a useful research compound. Its molecular formula is C13H16F3NO and its molecular weight is 259.272. The purity is usually 95%.
BenchChem offers high-quality 2H-1,4-Benzoxazine, 3,4-dihydro-2-(2-methylpropyl)-7-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,4-Benzoxazine, 3,4-dihydro-2-(2-methylpropyl)-7-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
New Benzoxazine and Benzothiazine Dyes
Research by F. Chioccara, G. Prota, and R. H. Thomson (1976) introduced a method to generate 2H-1,4-benzoxazine from specific precursors, leading to the synthesis of new benzoxazine and benzothiazine dyes. This highlights the potential of 2H-1,4-Benzoxazine derivatives in the development of novel dyes with specific properties (Chioccara, Prota, & Thomson, 1976).
Benzoxazine Monomers and Oligomers
Zdenka Brunovska, J. P. Liu, and H. Ishida (1999) explored the synthesis of benzoxazine monomers and oligomers through a novel solventless reaction, demonstrating the versatility of 2H-1,4-Benzoxazine derivatives in creating functional materials. This research opens up new possibilities for using these compounds in polymer science and materials engineering (Brunovska, Liu, & Ishida, 1999).
Allelochemicals from Gramineae
A comprehensive review by F. A. Macias and colleagues (2006) on benzoxazinones, closely related to 2H-1,4-Benzoxazine, detailed their synthesis, biological properties, and potential agronomic utility. This extensive work underscores the significance of these compounds in agriculture, particularly their role in natural pest control and plant protection (Macias et al., 2006).
Bioactivity and Ecological Role
Research into the bioactivity and ecological roles of 1,4-benzoxazinones, which share structural similarities with 2H-1,4-Benzoxazine, has revealed their potential in developing natural herbicide models and understanding plant defense mechanisms. This work by F. A. Macias et al. (2009) emphasizes the ecological importance and potential applications of these compounds in sustainable agriculture (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Functionalized Aromatic Compounds
Satoshi Nakamura, M. Uchiyama, and T. Ohwada (2003) developed a methodology for synthesizing functionalized 4H-1,2-benzoxazine derivatives, illustrating the potential of 2H-1,4-Benzoxazine derivatives as intermediates for creating oxygen-functionalized aromatic compounds. This research is pivotal for the synthesis of complex organic molecules and materials science (Nakamura, Uchiyama, & Ohwada, 2003).
Eigenschaften
IUPAC Name |
2-(2-methylpropyl)-7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-8(2)5-10-7-17-11-4-3-9(13(14,15)16)6-12(11)18-10/h3-4,6,8,10,17H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFJVMVWMLPTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNC2=C(O1)C=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2722978.png)

![N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2722980.png)
![(E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile](/img/structure/B2722981.png)
![Methyl 4-({[1-(4-chlorophenyl)-2-oxo-3-pyrrolidinylidene]methyl}amino)benzenecarboxylate](/img/structure/B2722982.png)


![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2722988.png)

![4-(3-Chloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2722993.png)
![Tert-butyl 2-[(2-bromoacetyl)amino]acetate](/img/structure/B2722994.png)

![2-{[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722997.png)

